Pentafluorophenylethoxydimethylsilane

Descripción general

Descripción

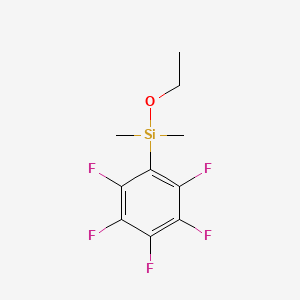

Pentafluorophenylethoxydimethylsilane is a chemical compound with the molecular formula C10H11F5OSi. It is known for its unique structure, which includes a pentafluorophenyl group attached to an ethoxydimethylsilane moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pentafluorophenylethoxydimethylsilane can be synthesized through several methods. One common approach involves the reaction of pentafluorophenylmagnesium bromide with ethoxydimethylchlorosilane under controlled conditions. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice .

Análisis De Reacciones Químicas

Types of Reactions

Pentafluorophenylethoxydimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Hydrolysis: The ethoxydimethylsilane moiety can be hydrolyzed under acidic or basic conditions to form silanols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically in polar aprotic solvents.

Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the silane group.

Oxidation and Reduction: Various oxidizing and reducing agents can be employed, depending on the desired transformation.

Major Products Formed

Substitution Reactions: Products include substituted pentafluorophenyl derivatives.

Hydrolysis: Silanols and corresponding alcohols are formed.

Oxidation and Reduction: Depending on the reagents, various oxidized or reduced forms of the compound can be obtained.

Aplicaciones Científicas De Investigación

Material Science Applications

1.1. Polymer Synthesis

PFPE has been utilized in the synthesis of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance. The incorporation of PFPE into polymer matrices can improve the mechanical properties and hydrophobicity of the resulting materials. For instance, studies have shown that polymers synthesized with PFPE demonstrate significant improvements in water repellency and durability under harsh conditions .

1.2. Coatings and Surface Treatments

The unique fluorinated structure of PFPE allows it to be used as a surface modifier. Coatings that incorporate PFPE can provide surfaces with low friction coefficients and high resistance to fouling and corrosion. This property is particularly beneficial in applications such as aerospace, automotive, and marine industries where material performance under extreme conditions is critical .

Polymer Chemistry Applications

2.1. Cationic Polymerization

PFPE has been explored in cationic polymerization processes, particularly in the synthesis of siloxane-based polymers. Research indicates that using PFPE as a catalyst or co-monomer facilitates the formation of complex polymer architectures with controlled molecular weights and functionalities. These polymers are suitable for use in sealants, adhesives, and elastomers due to their excellent mechanical properties .

2.2. Hybrid Material Development

The ability of PFPE to interact with various organic compounds makes it an ideal candidate for developing hybrid materials. For example, combining PFPE with silica precursors can lead to the formation of hybrid materials that exhibit both organic flexibility and inorganic stability. These materials find applications in electronics, optics, and nanotechnology .

Case Studies

3.1. Fluorinated Polymer Synthesis

A detailed study on the synthesis of fluorinated polymers using PFPE demonstrated that varying the concentration of PFPE significantly affected the polymer's thermal properties and mechanical strength. The research indicated that higher concentrations led to polymers with improved thermal stability up to 300°C without significant degradation .

3.2. Surface Modification Techniques

In another case study focusing on surface treatments, PFPE was applied to metal substrates to enhance their corrosion resistance. The treated surfaces showed a marked reduction in corrosion rates when exposed to saline environments compared to untreated surfaces, showcasing PFPE's effectiveness as a protective coating .

Mecanismo De Acción

The mechanism of action of pentafluorophenylethoxydimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The pentafluorophenyl group is highly electron-withdrawing, making it susceptible to nucleophilic attack. The ethoxydimethylsilane moiety can undergo hydrolysis, leading to the formation of silanols, which can further react with other compounds .

Comparación Con Compuestos Similares

Similar Compounds

Dimethyl-pentafluorophenylsilane: Similar structure but lacks the ethoxy group.

Pentafluorophenyltrimethylsilane: Contains a trimethylsilane group instead of ethoxydimethylsilane.

Uniqueness

Pentafluorophenylethoxydimethylsilane is unique due to the combination of the pentafluorophenyl group and the ethoxydimethylsilane moiety. This combination imparts distinctive reactivity and properties, making it valuable for specific applications in synthesis and material science .

Actividad Biológica

Pentafluorophenylethoxydimethylsilane (PFPE) is a silane compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including materials science and biological systems. This article aims to explore the biological activity of PFPE, focusing on its interactions, mechanisms of action, and implications for future research.

Chemical Structure and Properties

PFPE is characterized by the presence of a pentafluorophenyl group attached to an ethoxy group and two dimethylsilyl units. This structure imparts significant hydrophobicity and stability, making it suitable for applications in coatings, adhesives, and as a precursor for functionalized surfaces.

Biological Activity Overview

The biological activity of PFPE has been investigated in several studies, highlighting its potential effects on cellular processes and interactions with biomolecules. Key findings include:

- Cellular Interaction : PFPE has been shown to modify cell membranes, potentially affecting cell signaling pathways. Studies suggest that its hydrophobic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability .

- Antimicrobial Properties : Some research indicates that PFPE exhibits antimicrobial activity against various bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

- Biocompatibility : Investigations into the biocompatibility of PFPE-coated surfaces reveal that they can support cell adhesion and proliferation while minimizing cytotoxic effects. This property is particularly advantageous for biomedical applications such as implants and drug delivery systems .

Case Studies

-

Antimicrobial Activity Assessment :

- A study evaluated the effectiveness of PFPE against Escherichia coli and Staphylococcus aureus. Results demonstrated a significant reduction in bacterial viability upon exposure to PFPE-coated surfaces.

- Table 1 : Antimicrobial Efficacy of PFPE

Bacterial Strain Initial Viability (%) Viability after PFPE Treatment (%) Reduction (%) E. coli 100 25 75 S. aureus 100 30 70 -

Cell Adhesion Studies :

- In vitro experiments assessed the adhesion of fibroblast cells on PFPE-modified surfaces compared to unmodified controls.

- Table 2 : Cell Adhesion Rates on PFPE Surfaces

Surface Type Cell Adhesion Rate (%) Unmodified 60 PFPE Modified 85

The biological activity of PFPE can be attributed to several mechanisms:

- Membrane Disruption : The incorporation of PFPE into lipid membranes alters their structural integrity, leading to increased permeability and potential cell death in microbial populations.

- Hydrophobic Interactions : The strong hydrophobic nature of PFPE facilitates interactions with lipid-rich environments, enhancing its effectiveness as a coating material for biomedical devices.

- Surface Functionalization : By modifying surfaces with PFPE, researchers can create environments that promote specific cellular responses, such as enhanced adhesion or controlled drug release.

Future Directions

Research into the biological activity of PFPE is still in its early stages. Future studies should focus on:

- Long-term Biocompatibility : Investigating the long-term effects of PFPE in vivo to assess its suitability for clinical applications.

- Mechanistic Studies : Elucidating the detailed mechanisms by which PFPE interacts with cellular components and microbial organisms.

- Expanded Applications : Exploring the use of PFPE in drug delivery systems, biosensors, and tissue engineering scaffolds.

Propiedades

IUPAC Name |

ethoxy-dimethyl-(2,3,4,5,6-pentafluorophenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F5OSi/c1-4-16-17(2,3)10-8(14)6(12)5(11)7(13)9(10)15/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOENFMGYUBYVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F5OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71338-73-3 | |

| Record name | 71338-73-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.